REACTION_CXSMILES
|
[C:1]([NH:8][CH2:9][CH2:10]S(C1C=CC(C)=CC=1)(=O)=O)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].[CH2:21]([SH:28])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C([O-])([O-])=O.[Cs+].[Cs+]>CN(C=O)C>[C:1]([NH:8][CH2:9][CH2:10][S:28][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:2.3.4|
|
Name
|
N-Boc-2-Tosyl-ethylamine
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Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)NCCS(=O)(=O)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)S
|
Name
|
Cs2CO3
|
Quantity
|
68 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
1.6 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 18 hours after which time the reaction mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was poured onto water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted three times with AcOEt
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, saturated NaHCO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Type
|
CUSTOM
|
Details
|
A yellow oil was obtained (72 mg, 83%)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(OC(C)(C)C)NCCSCC1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |